molecular formula C6H7N3O4 B107173 (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid CAS No. 16230-87-8

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Cat. No.: B107173
CAS No.: 16230-87-8
M. Wt: 185.14 g/mol
InChI Key: NLTLZGISRLBDJI-UHFFFAOYSA-N
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Description

(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is characterized by the presence of an imidazole ring substituted with a methyl group and a nitro group, along with an acetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid can be compared with other imidazole derivatives, such as:

The presence of both the nitro and acetic acid groups in this compound makes it unique and provides it with distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-7-5(9(12)13)2-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTLZGISRLBDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167354
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16230-87-8
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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